An In-depth Technical Guide to Methyl 14-oxotetradecanoate: Structure, Properties, and Potential Applications
An In-depth Technical Guide to Methyl 14-oxotetradecanoate: Structure, Properties, and Potential Applications
Introduction and Overview
Methyl 14-oxotetradecanoate is a bifunctional organic molecule belonging to the class of oxo-fatty acid methyl esters. Its structure is characterized by a fourteen-carbon aliphatic chain, terminating in a methyl ester group at one end (C1) and an aldehyde (oxo) group at the other (C14). This unique arrangement of both an electrophilic aldehyde and a lipophilic fatty acid ester moiety within the same molecule makes it a compound of significant interest for various applications in chemical synthesis and potentially in the design of novel therapeutic agents and biological probes.
The long hydrocarbon chain imparts significant lipophilicity, suggesting poor solubility in water but good solubility in organic solvents. The terminal aldehyde is a reactive functional group that can participate in a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The methyl ester group, while less reactive, can be a site for hydrolysis or transesterification. This guide provides a detailed examination of its chemical structure, predicted physical properties, a plausible synthetic route, and a discussion of its potential in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount. The structural details and predicted physicochemical properties of Methyl 14-oxotetradecanoate are summarized below.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties of Methyl 14-oxotetradecanoate
| Property | Value | Source/Method |
| IUPAC Name | methyl 14-oxotetradecanoate | IUPAC Nomenclature |
| Molecular Formula | C₁₅H₂₈O₃ | Calculated |
| Molecular Weight | 256.38 g/mol | Calculated |
| Canonical SMILES | COC(=O)CCCCCCCCCCCC=O | Structure Based |
| InChI Key | Predicted: Based on structure | Chemical Identifier |
| CAS Number | Not Assigned | N/A |
| Predicted Physical State | Waxy solid or liquid at room temperature | Analogy to long-chain esters |
| Predicted Boiling Point | > 300 °C (at atmospheric pressure) | Analogy to similar molecular weight esters |
| Predicted Melting Point | 30-40 °C | Analogy to long-chain fatty acid esters |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate) | General principles of solubility |
Note: The predicted values are based on the properties of analogous long-chain fatty acid methyl esters and aldehydes. Experimental verification is required.
Proposed Synthesis Workflow
The synthesis of Methyl 14-oxotetradecanoate can be envisioned from its corresponding terminal hydroxy ester, Methyl 14-hydroxytetradecanoate. The key transformation is the selective oxidation of the primary alcohol to an aldehyde. Several modern oxidation methods are suitable for this purpose, offering high yields and selectivity while avoiding over-oxidation to the carboxylic acid.[1]
A common and effective method involves the use of pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (DCM).[1]
Experimental Protocol: Oxidation of Methyl 14-hydroxytetradecanoate
Materials:
-
Methyl 14-hydroxytetradecanoate (starting material)[2]
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve Methyl 14-hydroxytetradecanoate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: To the stirred solution, add PCC (1.5 eq) or DMP (1.5 eq) portion-wise at room temperature. The reaction mixture is typically a suspension.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts (in the case of PCC) or the periodinane byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 14-oxotetradecanoate.
Synthesis Workflow Diagram
Caption: Proposed synthesis of Methyl 14-oxotetradecanoate.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized Methyl 14-oxotetradecanoate would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral data are predicted:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.[3][4][5]
-
Aldehyde Proton (CHO): A singlet or a triplet (if coupled to adjacent methylene protons) at around δ 9.7-9.8 ppm . This downfield shift is highly characteristic of an aldehyde proton.
-
Methyl Ester Protons (OCH₃): A sharp singlet at approximately δ 3.6-3.7 ppm .[3]
-
Methylene Protons adjacent to the Ester (CH₂COOCH₃): A triplet at around δ 2.3 ppm .[3]
-
Methylene Protons adjacent to the Aldehyde (CH₂CHO): A triplet at around δ 2.4-2.5 ppm .
-
Other Methylene Protons (-(CH₂)₁₀-): A broad multiplet in the region of δ 1.2-1.6 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.[6][7][8]
-
Aldehyde Carbonyl Carbon (CHO): A signal in the highly deshielded region of δ 200-205 ppm .[9]
-
Ester Carbonyl Carbon (COOCH₃): A signal at approximately δ 174 ppm .
-
Methyl Ester Carbon (OCH₃): A signal around δ 51-52 ppm .
-
Methylene Carbons: A series of signals in the aliphatic region of δ 20-45 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the two carbonyl functional groups.[10][11][12]
-
Aldehyde C=O Stretch: A strong, sharp absorption band around 1725-1740 cm⁻¹ .
-
Ester C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ .[13]
-
C-H Stretch of the Aldehyde: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
C-O Stretch of the Ester: A strong absorption in the region of 1100-1300 cm⁻¹ .
-
Aliphatic C-H Stretch: Multiple bands just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern.[14][15][16]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum may show a weak molecular ion peak at m/z = 256 .
-
Fragmentation: Characteristic fragmentation patterns for long-chain methyl esters would be expected, including the loss of the methoxy group (-OCH₃, m/z = 31) and the McLafferty rearrangement. The presence of the terminal aldehyde would also lead to specific fragmentation pathways.
Potential Applications in Research and Drug Development
Bifunctional molecules like Methyl 14-oxotetradecanoate are valuable tools in medicinal chemistry and drug discovery. While specific biological activities for this compound are not yet reported, its structural features suggest several potential applications:
-
Synthetic Intermediate: It can serve as a versatile building block for the synthesis of more complex molecules. The aldehyde functionality can be used to introduce new carbon-carbon bonds or be converted into other functional groups.
-
Chemical Probes: The reactive aldehyde group can be used to covalently label biological targets, making it a potential candidate for the development of chemical probes to study enzyme function or protein-protein interactions.
-
Prodrug Design: The lipophilic nature of the long carbon chain could be exploited in prodrug strategies to improve the pharmacokinetic properties of a parent drug. The ester or a derivative of the aldehyde could be linked to a pharmacologically active molecule.
-
Bioactive Lipid Mimetics: Oxo-fatty acids have been identified as a class of endogenous bioactive lipids with cell growth inhibitory activities.[17] Methyl 14-oxotetradecanoate could be investigated for similar or other biological activities, potentially as a modulator of lipid signaling pathways.[18][19] The study of fatty acid mimetics is an active area of research in drug discovery.[20]
Logical Relationship Diagram for Potential Applications
Caption: Potential applications of Methyl 14-oxotetradecanoate.
Conclusion
Methyl 14-oxotetradecanoate represents an intriguing yet understudied chemical entity. This technical guide, by synthesizing theoretical knowledge and data from analogous compounds, provides a solid foundation for researchers interested in its synthesis, characterization, and exploration of its potential applications. The dual functionality of a terminal aldehyde and a methyl ester on a long aliphatic chain presents a unique chemical scaffold with promising prospects in synthetic chemistry, medicinal chemistry, and as a tool for chemical biology. Further experimental investigation is warranted to validate the predicted properties and to unlock the full potential of this molecule.
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